2,5-Bis(methoxymethyl)furan

Vue d'ensemble

Description

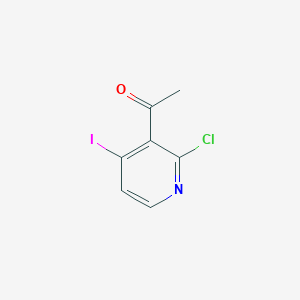

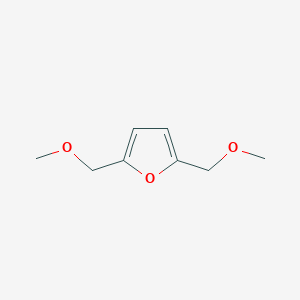

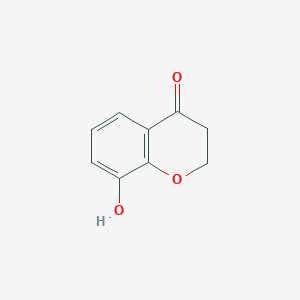

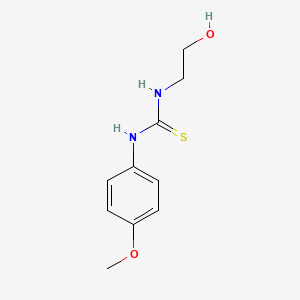

2,5-Bis(methoxymethyl)furan is a heterocyclic organic compound . It is a derivative of a broader class of compounds known as furans . The molecular formula of 2,5-Bis(methoxymethyl)furan is C8H12O3 .

Synthesis Analysis

The synthesis of 2,5-Bis(methoxymethyl)furan has been studied extensively. For instance, Lee et al. studied the catalytic activity of Amberlyst-15 in the etherification of 2,5-bis(hydroxymethyl)furan (BHMF) with methanol, and attained a 57% yield . Cao et al. reported that both yield and selectivity were 70% by using ZSM-5 as a catalyst .Molecular Structure Analysis

The molecular structure of 2,5-Bis(methoxymethyl)furan consists of a furan ring with methoxymethyl groups attached at the 2 and 5 positions .Chemical Reactions Analysis

The chemical reactions involving 2,5-Bis(methoxymethyl)furan have been explored. For example, the yeast Scheffersomyces stipitis KCTC 7228, in anaerobic culture, converts 5-HMF into a chemical compound presumed to be 2,5-bis-hydroxymethylfuran .Applications De Recherche Scientifique

Furanic Etherification

BMMF plays a crucial role in the process of furanic etherification . The revealing mechanism of side reactions is essential for obtaining theoretical yield in industrialization when BMMF yield is above 95% . By-products catalyzed by the conventional ZSM-5 (C-ZSM-5) and hierarchical porous ZSM-5 (HP-ZSM-5) catalytic systems were different, and some key by-products were identified .

Biomass Conversion

BMMF is a product of the conversion and utilization of the biomass platform molecule 5-hydroxymethyl furfural (5-HMF) . A bifunctional catalyst Cu-Co catalyst prepared by sol-gel method was used to catalyze the hydroetherification of 5-HMF to BMMF under mild conditions .

Biofuel Production

BMMF is considered a promising biofuel or additive derived from biomass . It has unique advantages in improving the performance of traditional polyesters and synthesizing new biodegradable bio-based polyesters .

Hydrogenation of 5-Hydroxymethylfurfural (HMF)

BMMF can be produced via the selective hydrogenation of the carbonyl group on HMF . BMMF is a crucial monomer for various industrially important polymerization and etherification processes .

Catalyst Research

BMMF is used in catalyst research, particularly in studying the activity of different catalysts . For instance, HP-ZSM-5 exhibited quicker reaction rate, higher BMMF yield and selectivity, and slower deactivation process .

Environmental Protection

As a potential alternative of biofuels or diesel additives, BMMF can protect the environment by reducing CO2, NOX, and SOX emission .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,5-bis(methoxymethyl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-9-5-7-3-4-8(11-7)6-10-2/h3-4H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEPFNDOOWFEKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(O1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506011 | |

| Record name | 2,5-Bis(methoxymethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(methoxymethyl)furan | |

CAS RN |

18801-76-8 | |

| Record name | 2,5-Bis(methoxymethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester](/img/structure/B3048872.png)

![2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]-](/img/structure/B3048884.png)

![Tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-YL)propyl]carbamate](/img/structure/B3048887.png)